N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid
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Overview
Description
“N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid” is a compound that involves a Boc-protected amino group . The Boc (tert-butyloxycarbonyl) group is a protecting group used in organic synthesis . It is stable towards most nucleophiles and bases .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .Molecular Structure Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Chemical Reactions Analysis
Boc-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate . Upon deprotonation, this reagent affords a doubly BOC-protected source of NH−2, which can be N-alkylated . N-Boc- and N-Cbz-protected amines can be directly converted into amides by a novel rhodium-catalyzed coupling with arylboroxines .Mechanism of Action
Target of Action
It is known that boc-protected amino acids are commonly used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
The compound acts as a Boc-protected amino acid . The Boc group serves as a protective group for the amino function during peptide synthesis . It is stable towards most nucleophiles and bases, allowing for selective reactions to occur elsewhere on the molecule . The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its role in peptide synthesis . By protecting the amino function, it allows for the selective synthesis of complex peptides. The removal of the Boc group under acidic conditions then allows for further reactions to occur at the amino site .
Action Environment
The action of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Therefore, the pH of the environment could influence the compound’s action, efficacy, and stability. Additionally, the compound’s action may also be influenced by the presence of other reactive species in the environment .
Advantages and Limitations for Lab Experiments
One advantage of using N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This can be useful in studying the role of specific enzymes in various biochemical and physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid. One area of research that has shown promise is the development of this compound-based enzyme inhibitors for the treatment of cancer and other diseases. Another area of research is the use of this compound in the study of protein-protein interactions, which can provide insight into the mechanisms of various biochemical processes. Additionally, researchers may explore the potential of this compound in the development of new diagnostic tools and imaging agents.
Synthesis Methods
The synthesis of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid involves several steps, including the protection of the amino group, the formation of a double bond, and the removal of the protecting group. One common method for synthesizing this compound involves the use of a palladium-catalyzed cross-coupling reaction between a Boc-protected amino acid and an alkene. This method has been shown to be efficient and effective in producing high yields of this compound.
Scientific Research Applications
N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid has been used in several scientific studies to investigate its potential applications in various fields, including drug discovery, protein engineering, and chemical biology. One area of research that has shown promise is the use of this compound in the development of novel enzyme inhibitors. Researchers have found that this compound can effectively inhibit the activity of certain enzymes, making it a potential candidate for the development of new drugs.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The role of N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enoic acid in biochemical reactions primarily involves its function as a protecting group for amines . The Boc group protects amines by forming less reactive carbamates, thereby preventing unwanted side reactions during synthesis . The specific enzymes, proteins, and other biomolecules that this compound interacts with would depend on the specific biochemical pathway or reaction in which it is involved.
Cellular Effects
As a Boc-protected amine, its primary role is in the protection of amines during synthesis, rather than exerting direct effects on cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group can be removed (deprotected) with acid, resulting in the release of the protected amine .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings would primarily involve the time required for the addition and removal of the Boc group. The reactions for the addition and removal of the Boc group can take place under room temperature conditions for 1–4 hours .
Metabolic Pathways
As a Boc-protected amine, it is primarily involved in synthetic reactions rather than metabolic pathways within an organism .
Transport and Distribution
As a Boc-protected amine, it is primarily used in the context of organic synthesis, rather than being transported or distributed within biological systems .
Subcellular Localization
As a Boc-protected amine, it is primarily used in the context of organic synthesis, rather than being localized within specific subcellular compartments .
properties
IUPAC Name |
3,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8(2)12(6,7-9(14)15)13-10(16)17-11(3,4)5/h1,7H2,2-6H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTBFGGYTUKLBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(CC(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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